3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol

Description

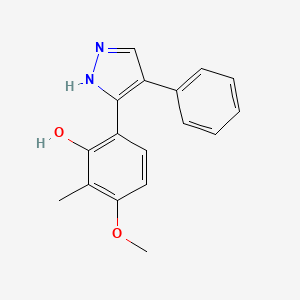

3-Methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol (C₁₇H₁₆N₂O₂) is a phenolic derivative featuring a pyrazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the para position of the phenol ring. Its structure includes a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the phenol ring (Fig. 1). The compound’s molecular geometry and substituent arrangement influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions .

Key structural attributes:

- Pyrazole core: A five-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.

- Substituent effects: The electron-donating methoxy and methyl groups modulate the phenol’s acidity, while the phenyl group enhances lipophilicity.

- Collision Cross-Section (CCS): Predicted CCS values for adducts ([M+H]⁺: 166.6 Ų, [M+Na]+: 181.8 Ų) suggest moderate molecular compactness in gas-phase analyses .

Properties

IUPAC Name |

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-15(21-2)9-8-13(17(11)20)16-14(10-18-19-16)12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGFFBCOJCZCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385401-10-5 | |

| Record name | 3-METHOXY-2-METHYL-6-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then coupled with a substituted phenol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in various therapeutic applications due to its structural features that facilitate interactions with biological targets.

- Antioxidant Activity: Research indicates that compounds with similar pyrazole structures exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This suggests potential use in formulations aimed at preventing diseases linked to oxidative damage.

- Anti-inflammatory Effects: Some studies have indicated that derivatives of phenolic compounds can reduce inflammation. The presence of the pyrazole moiety may enhance this activity, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential: Preliminary studies suggest that compounds containing phenolic and pyrazole groups can inhibit cancer cell proliferation. Investigations into the specific mechanisms of action are ongoing, focusing on pathways like apoptosis and cell cycle regulation.

Agrochemical Applications

The compound may also have applications in agriculture, particularly as a pesticide or herbicide.

- Pesticidal Properties: Similar compounds have been evaluated for their effectiveness against various pests. The structural characteristics of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol could provide a basis for developing new agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of several pyrazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, suggesting its potential use in nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with derivatives of this compound showed inhibition of cell growth and induction of apoptosis. The research focused on the compound's ability to modulate signaling pathways involved in cancer progression, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Phenols

A. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (C₂₂H₁₈N₂O₂)

- Structural Differences : Features a methoxyphenyl group at the pyrazole 3-position and a hydroxyphenyl group at the 5-position.

- Synthesis : Prepared via condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propanedione with phenylhydrazine, yielding a higher molecular weight product (45% yield) .

B. 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol (C₂₀H₂₀N₂O₄)

- Structural Differences : Incorporates a benzodioxin moiety and an ethyl group, increasing steric bulk and lipophilicity.

- Physicochemical Impact : The ethyl group may reduce aqueous solubility compared to the methyl group in the target compound .

Heterocyclic Variants

A. 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one

- Structural Differences: Replaces the phenol ring with a pyranone-thiazole system.

- Reactivity: The pyranone’s electron-withdrawing carbonyl group enhances acidity (pKa ~4–5) compared to phenol derivatives (pKa ~10) .

Physicochemical and Pharmacological Properties

Acidity and Solubility

- Acidity: The hydroxyl group in the target compound (pKa ~10) is less acidic than pyranone derivatives (pKa ~4–5) due to weaker electron-withdrawing effects .

- Solubility : The methyl and methoxy groups reduce aqueous solubility but enhance lipid membrane permeability, advantageous for drug delivery .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | Predicted CCS ([M+H]⁺, Ų) |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₆N₂O₂ | 3-OCH₃, 2-CH₃, 4-Ph-pyrazole | N/A | 166.6 |

| 2-[3-(4-Methoxyphenyl)-1-phenylpyrazolyl]phenol | C₂₂H₁₈N₂O₂ | 4-OCH₃, 5-OH, 1-Ph-pyrazole | 176 | N/A |

| Benzodioxin-Pyrazole Derivative | C₂₀H₂₀N₂O₄ | Benzodioxin, 4-CH₂CH₃ | N/A | N/A |

Biological Activity

3-Methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of phenolic compounds with pyrazole derivatives, often utilizing methods such as reflux in organic solvents or microwave-assisted synthesis to enhance yields and reduce reaction times.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 18 |

| Escherichia coli | 0.5 μg/mL | 15 |

| Pseudomonas aeruginosa | 1.0 μg/mL | 12 |

These results suggest that the compound has a potent inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against various fungal pathogens. Studies have reported that it effectively inhibits the growth of fungi such as Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 0.5 μg/mL | 20 |

| Fusarium oxysporum | 0.75 μg/mL | 22 |

The antifungal activity is attributed to the structural features of the pyrazole ring and the methoxy group, which enhance interaction with fungal cell membranes .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes in microorganisms through:

- Inhibition of Cell Wall Synthesis : Similar to other antimicrobial agents, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : The lipophilic nature of the methoxy group may allow the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The pyrazole moiety may act as a competitive inhibitor for key enzymes involved in microbial metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in real-world applications:

- Study on Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation by Staphylococcus epidermidis, indicating its potential use in preventing infections associated with medical devices .

- In Vivo Efficacy : Animal models treated with this compound showed reduced fungal load in systemic infections caused by Candida albicans, supporting its potential as an antifungal therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolyl-substituted phenolic compounds like 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol?

- Methodological Answer : Pyrazolyl-phenol derivatives are typically synthesized via cyclocondensation reactions. For example, chalcone derivatives (α,β-unsaturated ketones) react with hydrazines under reflux in methanol to form pyrazoline intermediates, which can be further functionalized. The condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with substituted enones is a documented approach for similar structures . Mannich reactions using diazacrown ethers or methoxymethyl-substituted reagents are also effective for introducing pyrazole moieties onto phenolic scaffolds .

Q. How can X-ray crystallography be used to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are mounted on a diffractometer (e.g., Stoe IPDS-II), and data are collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. SHELXL (part of the SHELX suite) is widely used for refinement, employing full-matrix least-squares methods to optimize atomic coordinates, displacement parameters, and hydrogen-bonding networks. For example, the structure of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was resolved with an R factor of 0.037, confirming regioselectivity and stereochemistry .

Q. What spectroscopic techniques are critical for characterizing pyrazolyl-phenol derivatives?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy groups at δ ~3.8 ppm, phenolic OH at δ ~9–10 ppm).

- FTIR : Confirm hydroxyl (broad ~3200–3500 cm), aromatic C=C (~1600 cm), and pyrazole C-N (~1500 cm) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensure purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed during the preparation of this compound?

- Methodological Answer : Regioselectivity in pyrazole formation is influenced by electronic and steric factors. For example, using electron-withdrawing groups (e.g., methoxy) on the phenolic ring directs cyclization to the meta position. Solvent choice (e.g., ethanol vs. dioxane) and reaction time (6–9 hours under reflux) also impact product distribution. Computational methods like DFT can predict favorable transition states for regioselective pathways .

Q. What strategies resolve contradictions in crystallographic data between similar pyrazolyl-phenol derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. To address this:

- Compare multiple datasets from high-resolution (<1.0 Å) structures.

- Use Hirshfeld surface analysis to quantify intermolecular interactions.

- Validate refinement models with Rint values (<5%) and high data-to-parameter ratios (>10:1) .

Q. How can DFT calculations complement experimental studies of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular electrostatic potentials (MEPs), frontier orbitals (HOMO-LUMO gaps), and non-covalent interaction (NCI) plots. These calculations explain reactivity trends, such as the nucleophilic character of the phenolic oxygen or the electrophilic sites on the pyrazole ring. Experimental UV-Vis spectra can be correlated with TD-DFT results to validate electronic transitions .

Q. What are the best practices for analyzing reaction mechanisms in pyrazole-functionalized phenolic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., ReactIR) to identify intermediates.

- Isotopic Labeling : Use O-labeled phenolic groups to trace oxygen participation in cyclization.

- Computational Modeling : Locate transition states and calculate activation energies using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.